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Compound of Interest

Compound Name: 4,5-Dimethyl-2-nitroaniline

Cat. No.: B181755 Get Quote

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific

literature did not yield specific experimental thermochemical data for 4,5-Dimethyl-2-
nitroaniline. This document, therefore, provides a detailed methodological framework for the

thermochemical analysis of this compound, drawing upon established experimental protocols

and data from closely related nitroaniline isomers. This paper is intended to guide researchers,

scientists, and drug development professionals in the design and execution of such an

analysis.

Introduction
4,5-Dimethyl-2-nitroaniline is an aromatic amine with potential applications in pharmaceutical

and materials science. A thorough understanding of its thermochemical properties is crucial for

process development, safety assessment, and computational modeling. Key thermochemical

parameters, including the enthalpy of formation, combustion, and sublimation, provide

fundamental insights into the molecule's energetic landscape and stability. This whitepaper

outlines the standard experimental procedures for determining these properties and presents

illustrative data from related nitroaniline compounds.

Core Thermochemical Parameters
The primary thermochemical properties of interest for a solid organic compound like 4,5-
Dimethyl-2-nitroaniline are:
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Standard Molar Enthalpy of Formation (ΔfH°(s)): Represents the change in enthalpy when

one mole of the compound in its standard state (solid) is formed from its constituent

elements in their standard states.

Standard Molar Enthalpy of Combustion (ΔcH°(s)): The enthalpy change when one mole of

the compound is completely burned in excess oxygen under standard conditions.

Standard Molar Enthalpy of Sublimation (ΔsubH°): The enthalpy change required to

transform one mole of the solid compound into a gas at a given temperature and pressure.

Gaseous Phase Standard Molar Enthalpy of Formation (ΔfH°(g)): Derived from the solid-

phase enthalpy of formation and the enthalpy of sublimation, this value is critical for gas-

phase reaction modeling and theoretical calculations.

Experimental Protocols
The determination of the aforementioned thermochemical parameters requires a combination

of calorimetric and vapor pressure measurement techniques.

Combustion Calorimetry
The standard molar enthalpy of combustion is determined using a rotating-bomb calorimeter.

Methodology:

A pellet of the sample (typically 0.5-1.0 g) is placed in a crucible within a combustion bomb.

The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.

A small amount of distilled water is added to the bomb to ensure that the combustion

products are in a well-defined state.

The bomb is placed in a calorimeter, and the system is allowed to reach thermal equilibrium.

The sample is ignited by passing an electric current through a fuse wire.

The temperature change of the calorimeter is measured with high precision.
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The energy equivalent of the calorimeter is determined by burning a standard substance,

such as benzoic acid, under identical conditions.

The standard molar enthalpy of combustion is calculated from the corrected temperature rise

and the energy equivalent of the calorimeter, after applying corrections for the heat of

combustion of the fuse and any auxiliary substances.

Knudsen Effusion Method
The vapor pressure of the solid compound as a function of temperature is measured using the

Knudsen effusion technique, from which the enthalpy of sublimation is derived.

Methodology:

A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated

container with a small orifice.

The cell is placed in a high-vacuum chamber.

As the sample is heated, it sublimes, and the vapor effuses through the orifice.

The rate of mass loss of the sample is measured as a function of temperature.

The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

The standard molar enthalpy of sublimation at the mean temperature of the experimental

range is derived from the slope of the ln(p) versus 1/T plot (the Clausius-Clapeyron

equation).

The enthalpy of sublimation at 298.15 K is then calculated by correcting for the heat capacity

difference between the gaseous and solid phases.

Illustrative Thermochemical Data for Nitroaniline
Isomers
In the absence of experimental data for 4,5-Dimethyl-2-nitroaniline, the following table

summarizes the thermochemical properties of o-, m-, and p-nitroaniline to provide a
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comparative context. These values are essential for understanding the energetic differences

arising from the isomeric positions of the functional groups.

Compound
Molar Mass (
g/mol )

ΔfH°(s)
(kJ/mol)

ΔcH°(s)
(kJ/mol)

ΔsubH°
(kJ/mol)

o-Nitroaniline 138.12 -36.8 ± 1.3[1] -3192.3[1] 91.5 ± 1.0

m-Nitroaniline 138.12 -44.8 ± 1.3[2] -3184.3 97.0 ± 1.0[2]

p-Nitroaniline 138.12 -52.3 ± 0.8[3] -3177.1[3] 99.2 ± 0.8

Data obtained from the NIST WebBook and associated publications.[1][2][3]

Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described

above.

Sample Preparation Calorimetry

Data Analysis

4,5-Dimethyl-2-nitroaniline Sample Pelletize Sample Weigh Pellet Place in Bomb Charge with O2 Assemble Calorimeter Ignite Sample Measure ΔT

Calculate Energy of CombustionCalibrate with Benzoic Acid Apply Corrections ΔcH°(s)

Click to download full resolution via product page

Caption: Workflow for Combustion Calorimetry.
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Knudsen Effusion Experiment Data Processing Final Calculation

Load Sample into Knudsen Cell Place in High Vacuum Heat Sample (T range) Measure Mass Loss vs. Time Calculate Vapor Pressure (p) Plot ln(p) vs. 1/T Determine Slope Clausius-Clapeyron Equation ΔsubH°

Click to download full resolution via product page

Caption: Workflow for Knudsen Effusion Method.

Conclusion
While direct experimental thermochemical data for 4,5-Dimethyl-2-nitroaniline is not currently

available in the literature, this whitepaper provides a comprehensive guide to the established

methodologies for its determination. The protocols for combustion calorimetry and the Knudsen

effusion method are detailed, and illustrative data from related nitroaniline isomers are

presented to offer a comparative framework. The successful application of these techniques

will yield the fundamental thermochemical parameters necessary for the informed development

and application of 4,5-Dimethyl-2-nitroaniline in various scientific and industrial fields. It is

recommended that future work focus on the experimental determination of these properties to

fill the existing data gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b181755#thermochemical-analysis-of-4-5-dimethyl-2-
nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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